![molecular formula C11H14O2 B1265407 3-Phenylpentanoic acid CAS No. 5669-17-0](/img/structure/B1265407.png)
3-Phenylpentanoic acid
Overview
Description
3-Phenylpentanoic acid is an organic compound with the molecular formula C11H14O2. It is a member of the phenylalkanoic acid family, characterized by a phenyl group attached to a pentanoic acid chain.
Mechanism of Action
Target of Action
3-Phenylpentanoic acid is a small molecule that primarily targets the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biochemical processes.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the metabolism of aromatic amino acids . The resulting changes could affect various biochemical processes, including protein synthesis.
Biochemical Pathways
This compound is likely involved in the metabolism of aromatic amino acids, given its interaction with Aromatic-amino-acid aminotransferase . This could potentially affect various downstream effects, including the synthesis of proteins and other bioactive molecules.
Result of Action
Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids and potentially affect protein synthesis and other biochemical processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpentanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 3-bromopropionate, followed by hydrolysis to yield this compound . Another method involves the Friedel-Crafts acylation of benzene with pentanoic anhydride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Forms substituted phenylpentanoic acids.
Scientific Research Applications
3-Phenylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Phenylpropanoic acid
- 3-Phenylpropenoic acid (cinnamic acid)
- Phenylacetic acid
- 5-Phenylpentanoic acid
Comparison: 3-Phenylpentanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural difference influences its reactivity and properties compared to similar compounds. For instance, 3-Phenylpropanoic acid has a shorter chain, affecting its solubility and reactivity. Cinnamic acid, with a double bond, exhibits different chemical behavior in reactions .
Biological Activity
3-Phenylpentanoic acid (C11H14O2) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a phenyl group attached to a pentanoic acid backbone. Its molecular structure can be represented as follows:
The compound's structural features contribute to its biological reactivity and interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the efficacy of various phenylpropionic acid derivatives against pathogenic bacteria and fungi. The results showed that this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions. The compound was found to reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels significantly .
3. Neuroprotective Properties
Research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegeneration. In a study involving neuronal cell lines, treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions .
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress.
- Modulation of Signaling Pathways : It appears to influence various signaling pathways involved in inflammation and apoptosis, including NF-kB and MAPK pathways .
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the effectiveness of this compound as a topical antimicrobial agent for skin infections. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound was associated with improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to untreated controls .
Properties
IUPAC Name |
3-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKDDOCPZKREE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308843 | |
Record name | β-Ethylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-17-0 | |
Record name | β-Ethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5669-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocinnamic acid, beta-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-PHENYLPENTANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | β-Ethylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any studies on the structure-activity relationship (SAR) of these compounds?
A3: While the provided research doesn't delve into detailed SAR studies, it does highlight a key structural insight. [] The comparison between the inhibitory activity of compounds 1a and 1b with AFPA demonstrates the impact of the phenyl substituent. This structural modification is responsible for shifting the selectivity of the compound towards GABA aminotransferase and away from GAD. Further research exploring different substituents at the 3-position, as well as modifications to other parts of the molecule, would be valuable for understanding the SAR and optimizing the inhibitory potency and selectivity of this class of compounds.
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